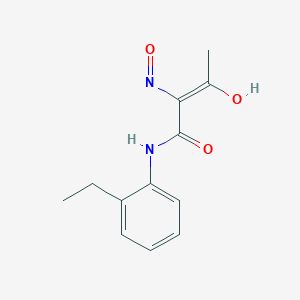
N-(2-Ethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Ethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide is an organic compound with the molecular formula C10H12N2O2. This compound is known for its unique structural features, which include a hydroxyimino group and a butyramide moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide typically involves the reaction of 2-ethylphenylamine with ethyl acetoacetate in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows: [ \text{2-ethylphenylamine} + \text{ethyl acetoacetate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(2-Ethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Ethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dichloro-phenyl)-2-hydroxyimino-acetamide
- 2-Hydroxyimino-N-(4-methoxy-phenyl)-acetamide
- 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide
Uniqueness
N-(2-Ethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxyimino group and butyramide moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.
Biological Activity
Enzyme Inhibition
N-(2-Ethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide may exhibit enzyme inhibitory properties, particularly against metalloenzymes. This is suggested by studies on similar compounds containing the hydroxyimino group . The hydroxyimino moiety can interact with metal ions in enzyme active sites, potentially leading to inhibition of enzymatic activity.
Case Study: TACE Inhibition
While not directly studied for this compound, research on structurally related compounds provides insight into potential biological activity. For instance, N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides have shown potent inhibition of tumor necrosis factor-alpha converting enzyme (TACE) .
Table 1: TACE Inhibition by Related Compounds
| Compound | IC50 (nM) against pTACE | Selectivity (fold) vs MMP-1,-2,-9 |
|---|---|---|
| Example compound | < 5 | > 300 |
| Compound 2o | 0.42 (in WBA) | Not specified |
While these results are not directly applicable to this compound, they suggest that compounds with similar structural features may possess enzyme inhibitory properties.
Protein Interactions
The compound's structure suggests potential for protein interactions, which could lead to various biological effects. The hydroxyimino group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The phenyl ring and its substituents can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Potential Applications in Drug Discovery
Given its structural features, this compound could serve as a starting point for drug discovery efforts. Its potential enzyme inhibitory properties and ability to interact with proteins make it a candidate for further investigation in various therapeutic areas.
Research Directions
- Enzyme Inhibition Assays: Screening against a panel of enzymes, particularly metalloenzymes, to identify specific inhibitory activities.
- Protein Binding Studies: Investigation of the compound's ability to bind to various proteins of therapeutic interest.
- Structure-Activity Relationship (SAR) Studies: Synthesis and testing of structural analogs to optimize biological activity and physicochemical properties.
Chemical Reactivity and Metabolism
Understanding the chemical reactivity of this compound is crucial for predicting its biological behavior. The compound can undergo various chemical reactions, including:
- Oxidation: Potentially introducing additional functional groups or modifying existing ones.
- Reduction: Possibly converting the oxo group to a hydroxyl group or modifying the hydroxyimino group.
These reactions could influence the compound's biological activity and metabolism in living systems.
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
(E)-N-(2-ethylphenyl)-3-hydroxy-2-nitrosobut-2-enamide |
InChI |
InChI=1S/C12H14N2O3/c1-3-9-6-4-5-7-10(9)13-12(16)11(14-17)8(2)15/h4-7,15H,3H2,1-2H3,(H,13,16)/b11-8+ |
InChI Key |
GHPJSSQIKOKVGT-DHZHZOJOSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)/C(=C(/C)\O)/N=O |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=C(C)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















